molecular formula C29H26N6O2S B10908283 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10908283
M. Wt: 522.6 g/mol
InChI Key: VJKDYHROHVVLRR-KBVAKVRCSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the hydrazone intermediate.

    Cyclization to Form the Triazole Ring: The hydrazone intermediate undergoes cyclization with a thiosemicarbazide derivative under acidic or basic conditions to form the triazole ring.

    Final Condensation: The final step involves the condensation of the triazole intermediate with 2-hydroxy-1-naphthaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.

    Reduction: Reduction reactions can target the imine (C=N) bond, converting it to an amine (C-N) group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl or naphthyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2).

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

    Substitution Reagents: Halogens (Cl_2, Br_2), nitrating agents (HNO_3).

Major Products

    Oxidation: Formation of naphthoquinones and sulfoxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, the compound is investigated for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules such as DNA and proteins makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anticancer agent, owing to its ability to induce apoptosis in cancer cells. It is also studied for its antimicrobial activity against various bacterial and fungal strains.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials with specific electronic or optical properties. Its unique structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In the case of DNA, the compound can intercalate between base pairs, disrupting the DNA structure and function, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • **N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the naphthyl group and the triazole ring in conjunction with the hydrazide moiety provides a versatile framework for various chemical modifications and biological interactions.

This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C29H26N6O2S

Molecular Weight

522.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H26N6O2S/c1-20-11-14-22(15-12-20)30-18-27-32-34-29(35(27)23-8-3-2-4-9-23)38-19-28(37)33-31-17-25-24-10-6-5-7-21(24)13-16-26(25)36/h2-17,30,36H,18-19H2,1H3,(H,33,37)/b31-17+

InChI Key

VJKDYHROHVVLRR-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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